molecular formula C18H20N2O2 B7480645 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide

2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide

Cat. No. B7480645
M. Wt: 296.4 g/mol
InChI Key: VDULMRALVGMIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide, also known as NAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAPA is a member of the class of compounds known as N-acyl-α-amino acid derivatives, which have been shown to have various biological activities.

Mechanism of Action

The exact mechanism of action of 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This compound has been shown to selectively inhibit COX-2, which is the isoform that is primarily responsible for inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antimicrobial effects, this compound has been found to have other biochemical and physiological effects. It has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects. This compound has also been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide is that it is relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments. Additionally, this compound has been found to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency or selectivity for specific targets. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various biological pathways. Finally, clinical trials are needed to determine the safety and efficacy of this compound for the treatment of various diseases in humans.

Synthesis Methods

The synthesis of 2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide involves the reaction of 2-naphthylamine with 3-oxoazepan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of pain and fever. Additionally, this compound has been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

properties

IUPAC Name

2-naphthalen-1-yl-N-(2-oxoazepan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(20-16-10-3-4-11-19-18(16)22)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-2,5-9,16H,3-4,10-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDULMRALVGMIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.